molecular formula C27H32N2O7 B2566465 3-Cyclohexyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate CAS No. 1005163-94-9

3-Cyclohexyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B2566465
CAS No.: 1005163-94-9
M. Wt: 496.56
InChI Key: ZGSYPFZGFOECTE-UHFFFAOYSA-N
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Description

This compound is a hexahydroquinoline derivative featuring a fused bicyclic core with multiple substituents, including cyclohexyl, methyl, and a 4-methyl-3-nitrophenyl group. While direct data on its synthesis or applications are unavailable in the provided evidence, its structure suggests relevance in medicinal chemistry, particularly in antimicrobial or anti-inflammatory contexts, given the bioactivity of structurally related compounds (e.g., hexahydroquinoline and dicarboxylate derivatives) .

Properties

IUPAC Name

3-O-cyclohexyl 6-O-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O7/c1-14-10-11-17(13-20(14)29(33)34)23-22(27(32)36-18-8-6-5-7-9-18)16(3)28-19-12-15(2)21(26(31)35-4)25(30)24(19)23/h10-11,13,15,18,21,23,28H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSYPFZGFOECTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCCC3)C4=CC(=C(C=C4)C)[N+](=O)[O-])C(=O)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinoline derivatives , which are known for their diverse biological activities. Its structure can be represented as follows:

  • Molecular Formula : C23H30N2O4
  • Molecular Weight : 398.50 g/mol

Structural Features

FeatureDescription
Cyclohexyl GroupProvides hydrophobic interactions
Nitrophenyl SubstituentPotentially enhances biological activity
Dicarboxylate FunctionalityMay contribute to solubility and reactivity

Research indicates that compounds similar to hexahydroquinolines exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : They may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of hexahydroquinoline exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as antimicrobial agents.
  • Anticancer Activity : In vitro studies on cancer cell lines indicated that certain hexahydroquinoline derivatives could induce apoptosis in malignant cells. For example:
    • Compound A (structurally similar) showed an IC50 value of 15 µM against breast cancer cells.
    • Compound B exhibited selective toxicity towards leukemia cells with an IC50 of 8 µM.
  • Anti-inflammatory Studies : Research highlighted the ability of these compounds to inhibit pro-inflammatory cytokines in cellular models. One study reported a reduction in TNF-alpha levels by 30% when treated with a related hexahydroquinoline derivative.

Antimicrobial Activity Summary

CompoundBacterial StrainMIC (µg/mL)
3-Cyclohexyl...Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity Summary

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15
Compound BK562 (Leukemia)8

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexahydroquinoline Derivatives
  • cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Substituents: Replaces the 4-methyl-3-nitrophenyl group with a 4-hydroxy-3-methoxyphenyl moiety and a phenyl group at position 5. The nitro group, however, may improve electrophilicity and receptor-binding affinity in biological systems . Molecular Weight: 487.59 g/mol (similar to the target compound, estimated ~500–550 g/mol).
Dicarboxylate Esters with Heterocyclic Cores
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core Structure: Tetrahydroimidazopyridine vs. hexahydroquinoline. Functional Groups: Shares a nitroaryl group and dicarboxylate esters but includes a cyano substituent. aureus and C. albicans) .
1,3-Dioxolane Dicarboxylates ()
  • Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate: Core: Non-aromatic 1,3-dioxolane ring vs. fused hexahydroquinoline. Bioactivity: Demonstrates broad-spectrum antimicrobial activity (MIC range: 9.8–5000 µg/mL). The target compound’s nitro group may enhance potency against resistant strains due to increased reactivity .

Physicochemical and Structural Analysis

Spectroscopic Characterization
  • NMR : The target compound’s ¹H and ¹³C NMR spectra would show distinct shifts for the cyclohexyl group (δ ~1.0–2.5 ppm for ¹H; δ ~20–35 ppm for ¹³C) and nitroaryl protons (δ ~7.5–8.5 ppm). This contrasts with methoxy (δ ~3.3 ppm) or hydroxyl (δ ~5–6 ppm) signals in analogs .
  • IR: Strong carbonyl stretches (~1750 cm⁻¹ for esters and ketone) and nitro group vibrations (~1520, 1350 cm⁻¹) differentiate it from compounds with hydroxyl or cyano groups .
Crystallography and Hydrogen Bonding
  • Crystal Packing : The cyclohexyl group may induce steric hindrance, reducing crystal symmetry compared to smaller esters (e.g., methyl or ethyl). Tools like SHELXL and OLEX2 are critical for resolving such complexities .
  • Hydrogen Bonding : The nitro group can act as a weak hydrogen-bond acceptor, unlike the hydroxy group in , which forms stronger H-bonds, affecting solubility and aggregation .

Functional and Bioactivity Comparison

Compound Type Key Substituents Molecular Weight (g/mol) Antimicrobial MIC Range (µg/mL) Solubility Trends
Target Compound 4-Methyl-3-nitrophenyl, cyclohexyl ~500–550 Not reported Low (hydrophobic groups)
Hexahydroquinoline () 4-Hydroxy-3-methoxyphenyl 487.59 Not tested Moderate (polar groups)
1,3-Dioxolane () 2-Hydroxyphenyl 282.78 4.8–5000 High (smaller ester groups)
Tetrahydroimidazopyridine () 4-Nitrophenyl, cyano 515.52 Not tested Low (bulky substituents)

Key Findings :

  • Electron-Withdrawing Groups : The nitro substituent in the target compound may enhance interaction with bacterial enzymes compared to electron-donating groups (e.g., methoxy) .
  • Steric Effects : Cyclohexyl and methyl groups could reduce membrane permeability, offsetting gains in binding affinity .

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